molecular formula C10H17N3O3 B12926019 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one CAS No. 86944-47-0

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one

Cat. No.: B12926019
CAS No.: 86944-47-0
M. Wt: 227.26 g/mol
InChI Key: DITHYGLMJJFBCR-UHFFFAOYSA-N
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Description

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C10H17N3O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 2-amino-6-methylpyrimidin-4-one
  • 2-amino-4,6-dimethylpyrimidine

Uniqueness

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of heterocyclic compounds known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

The synthesis typically involves the reaction of appropriate pyrimidine derivatives with diethoxyethyl compounds under controlled conditions. The synthetic routes may include nucleophilic substitutions and condensation reactions that yield the desired pyrimidine scaffold.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds within the pyrimidine class can inhibit cancer cell proliferation. For instance, a study demonstrated that pyrimidine derivatives could inhibit monocarboxylate transporters (MCTs), which are crucial in tumor metabolism .

2. Antibacterial Properties

Pyrimidine derivatives have shown significant antibacterial activity against various pathogens. A screening of synthesized pyrimidine compounds indicated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are often evaluated using in vitro assays measuring cytokine production and COX inhibition .

Table 1: Biological Activities of Pyrimidine Derivatives

Activity TypeMechanism of ActionReference
AnticancerInhibition of MCTs
AntibacterialDisruption of bacterial cell wall synthesis
Anti-inflammatoryCOX inhibition and reduction of cytokines
AntidiabeticModulation of glucose uptake

Case Studies

Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of various pyrimidine derivatives, researchers found that this compound exhibited IC50 values comparable to established chemotherapeutics against several cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Antibacterial Efficacy
A series of in vitro tests were conducted to evaluate the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, indicating its potential as a novel antibacterial agent.

Properties

CAS No.

86944-47-0

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-4-(1,1-diethoxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3O3/c1-4-15-10(3,16-5-2)7-6-8(14)13-9(11)12-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14)

InChI Key

DITHYGLMJJFBCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=CC(=O)NC(=N1)N)OCC

Origin of Product

United States

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